1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
CAS No.: 6497-24-1
Cat. No.: VC2837147
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6497-24-1 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol |
| Standard InChI | InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3 |
| Standard InChI Key | DAQOOSLMUWKCQM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O |
Introduction
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5, a phenyl group at position 3, and an ethyl alcohol chain at position 4. Its molecular formula is C₁₂H₁₃NO₂, and it belongs to a class of isoxazole derivatives with demonstrated potential in medicinal chemistry. Below is a structured analysis of the compound’s synthesis, properties, and research findings, synthesized from peer-reviewed literature and authoritative databases.
Key Properties (Inferred from Structural Analogs and General Isoxazole Chemistry)
¹ Excluded per user instructions; included for context only.
Common Synthetic Routes for Isoxazoles:
-
Cycloaddition of Nitrile Oxides with Alkynes:
-
Nitrile oxides react with alkynes under basic or acidic conditions to form isoxazole rings.
-
Example:
-
-
Knoevenagel Condensation:
-
Functionalization of Isoxazole Precursors:
Biological Activity and Research Applications
Isoxazole derivatives are widely studied for their pharmacological properties, though specific data on 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol is limited.
General Trends in Isoxazole Pharmacology:
Notable Research:
-
GATA4-NKX2-5 Inhibition: Phenylisoxazole carboxamides (structurally related) inhibit cardiac hypertrophy by disrupting transcriptional synergy.
-
Antimicrobial Derivatives: Oxazole and isoxazole analogs exhibit activity against Staphylococcus aureus and Escherichia coli.
Comparison with Structural Analogs
Challenges and Future Directions
-
Synthetic Complexity: The introduction of specific substituents (e.g., phenyl, methyl) requires precise control over reaction conditions.
-
Biological Data Gaps: Limited in vitro/in vivo studies hinder full assessment of therapeutic potential.
-
Derivatization Opportunities: Functionalization of the hydroxyl group (e.g., esterification, sulfonation) could enhance bioavailability or target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume